molecular formula C15H19N3O2 B10908883 methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate

methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate

Cat. No.: B10908883
M. Wt: 273.33 g/mol
InChI Key: BLLQZBNZONUSSF-UHFFFAOYSA-N
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Description

Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-dimethyl-1H-pyrazole, which is then functionalized at the 4-position with a methyl group. This intermediate is then reacted with 4-(chloromethyl)benzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the pyrazole ring, making it less versatile in terms of reactivity.

    1,3-Dimethyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the benzoate ester, affecting its physical and chemical properties.

Uniqueness

Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is unique due to the combination of the pyrazole ring and the benzoate ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoate

InChI

InChI=1S/C15H19N3O2/c1-11-14(10-18(2)17-11)9-16-8-12-4-6-13(7-5-12)15(19)20-3/h4-7,10,16H,8-9H2,1-3H3

InChI Key

BLLQZBNZONUSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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